5-Ethynyl-2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-Ethynyl-2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of ethynyl groups attached to both the isoindole and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalic anhydride derivative.
Introduction of Ethynyl Groups: The ethynyl groups can be introduced via Sonogashira coupling reactions. This involves the reaction of the isoindole derivative with ethynyl halides in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of ethyl-substituted isoindole derivatives.
Substitution: Formation of amino or thio-substituted isoindole derivatives.
Scientific Research Applications
5-Ethynyl-2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl groups can facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity. In materials science, the compound’s electronic properties can influence its behavior in electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethynyl-2-methoxypyridine
- 5-Ethynyl-2,3-dimethylthiophene
- 5-Ethynyl-2-thiazolyl derivatives
Uniqueness
5-Ethynyl-2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of multiple ethynyl groups, which confer distinct electronic properties and reactivity. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
917511-30-9 |
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Molecular Formula |
C18H9NO2 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
5-ethynyl-2-(3-ethynylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H9NO2/c1-3-12-6-5-7-14(10-12)19-17(20)15-9-8-13(4-2)11-16(15)18(19)21/h1-2,5-11H |
InChI Key |
QUCCCKOVHKZBIA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C#C |
Origin of Product |
United States |
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